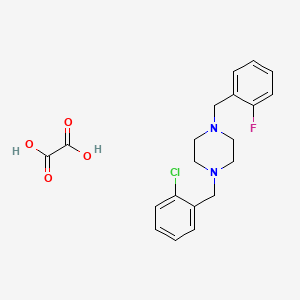
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as CBFP, is a compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and pharmacology. CBFP is a piperazine derivative that is synthesized by reacting 2-chlorobenzylamine with 2-fluorobenzylpiperazine in the presence of oxalic acid.
Mécanisme D'action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate is not fully understood. However, it has been proposed that 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate acts by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has also been shown to have an affinity for certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the activity of these receptors. However, 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of research is the development of new 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate's potential use in the treatment of various neurological and psychiatric disorders. Finally, 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate's potential use as a radioligand for imaging studies is an area of research that has yet to be fully explored.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been the focus of scientific research due to its potential applications in various fields, including medicine and pharmacology. 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(2-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has also been investigated for its potential use as a radioligand for imaging studies.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDPCVSLJEWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)


![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)




![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)

![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)